molecular formula C25H36D3O6.NH4 B1163738 Simvastatin Acid-d3 Ammonium Salt

Simvastatin Acid-d3 Ammonium Salt

カタログ番号 B1163738
分子量: 456.63
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Stable isotope labeled (deuterated) internal standard for Simvastatin metabolite

科学的研究の応用

Pharmacological Profile and Therapeutic Potential

Simvastatin, including its variant Simvastatin Acid-d3 Ammonium Salt, is primarily recognized for its cholesterol-lowering capabilities, acting as an HMG-CoA reductase inhibitor. It functions by decreasing cholesterol synthesis and increasing low-density lipoprotein (LDL) catabolism through heightened LDL receptor activity. Beyond its lipid-modifying actions, simvastatin has demonstrated potential in other therapeutic areas:

  • Osteoporosis and Fracture Healing :

    • Simvastatin has been identified to influence bone metabolism positively. It induces osteoinduction by enhancing osteoblast activity and differentiation while concurrently reducing osteoclastogenesis. This dual action suggests simvastatin's potential efficacy in treating osteoporosis and aiding fracture repair. The results across various in vivo studies, however, are mixed, primarily due to differences in the route of administration, dose, dosage, and carrier type. Notably, local delivery of Simvastatin through controlled drug delivery systems, particularly at lower doses and dosages than the systemic route, appears to be a promising option in fracture healing (Moshiri, Sharifi, & Oryan, 2016).
  • Potential for Chronic Lung Disease Treatment :

    • Simvastatin has been found to possess anti-inflammatory, anti-oxidant, and muco-inhibitory properties. These pharmacological actions may be beneficial in treating chronic airway diseases. The proposition of using inhaled Simvastatin formulations for localized treatment of lung diseases, where inflammation and oxidative stress production are present, is gaining attention. Such a treatment approach could leverage the rapid onset of action, low systemic side effect profile, and improved physico-chemical stability of the drug (Tulbah, Ong, Colombo, Young, & Traini, 2016).
  • Bone Regeneration via Scaffold Integration :

    • Simvastatin embedded into poly(lactic-co-glycolic acid) (PLGA)-based scaffolds has shown to stimulate bone regeneration in preclinical models. This application is particularly relevant in the regeneration of critical-sized bone defects. The studies suggest that lower doses of simvastatin can consistently promote preclinical bone regeneration, although further research is needed to establish the ideal pharmacological dose (Magini, Matos, Curtarelli, Sordi, Magrin, Flores‐Mir, Gruber, & Cruz, 2022).
  • Antimicrobial Resistance and Infection Control :

    • Simvastatin has been noted for its antimicrobial properties against various oral microorganisms, offering a potential supplementary benefit for individuals prescribed statins for cardiovascular diseases. The medication exhibits antiviral properties against viruses like human cytomegalovirus, hepatitis B and C, and antifungal properties against fungi such as Candida albicans. Its potential as a 'swish and swallow' medication in treating infectious oral diseases is an intriguing area of study (Ting, Whitaker, & Albandar, 2016).

特性

分子式

C25H36D3O6.NH4

分子量

456.63

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。